Home > Products > Screening Compounds P120288 > 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine -

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

Catalog Number: EVT-14034319
CAS Number:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound characterized by its unique fused ring structure comprising an imidazole and a pyridine moiety. This compound, with the molecular formula C7H6BrN3C_7H_6BrN_3 and a molecular weight of 212.05 g/mol, is notable for its bromine atom substitution at the seventh position and a methyl group at the first position of the imidazole ring. It falls under the classification of imidazopyridines, which are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine typically involves halogenation and cyclization reactions. A common synthetic route includes the reaction of 1-methylimidazole with bromine in a suitable solvent, often accompanied by a catalyst to facilitate the reaction. This method allows for the selective introduction of the bromine atom at the desired position on the imidazole ring .

Technical Details

The synthesis can be optimized by controlling factors such as temperature, reaction time, and concentration of reactants. The use of solvents like dichloromethane or acetonitrile is preferred for their ability to dissolve both reactants effectively. The reaction may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products .

Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine features a fused bicyclic system where the imidazole and pyridine rings share two carbon atoms. The presence of the bromine atom at the seventh position contributes to its reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C7H6BrN3C_7H_6BrN_3
  • Molecular Weight: 212.05 g/mol
  • IUPAC Name: 7-bromo-1-methylimidazo[4,5-c]pyridine
  • Canonical SMILES: CN1C=NC2=C1C=C(C=N2)Br
  • InChI Key: SFZUWDXKHPTGGK-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
  • Cyclization Reactions: It can engage in cyclization reactions leading to more complex heterocyclic structures .

Technical Details

Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The specific products formed depend on reaction conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism of action for 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors related to various disease pathways. Its structure allows it to bind effectively to active sites, modulating enzyme activity or receptor function, which is crucial for its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific data not widely documented but generally falls within typical ranges for similar compounds.
  • Stability: Stable under standard laboratory conditions but may degrade upon prolonged exposure to light or moisture.

Additional analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatographic techniques .

Applications

Scientific Uses

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine serves several important roles in scientific research:

  • Organic Synthesis: It acts as a building block for constructing more complex heterocyclic compounds.
  • Medicinal Chemistry: The compound has been explored for its potential antimicrobial, anticancer, and anti-inflammatory properties.
  • Pharmaceutical Industry: It is utilized in synthesizing drug candidates and active pharmaceutical ingredients due to its versatile reactivity and biological activity profiles .
Synthetic Methodologies and Optimization

Regioselective Bromination Strategies in Imidazo[4,5-b]pyridine Scaffolds

Regioselectivity presents a central challenge in brominating imidazo[4,5-b]pyridines due to competing reactions at N1, N3, C2, C5, C6, and C7 positions. Unprotected imidazo[4,5-b]pyridines exhibit poor reactivity in direct bromination, attributed to bidentate metal coordination that deactivates the ring system [6]. N-alkylation resolves this limitation while introducing new regiochemical considerations:

  • N1 vs. N3 Selectivity: 7-Halo-substituted derivatives (e.g., 7-Cl-imidazo[4,5-b]pyridine) favor N3-alkylation due to steric hindrance at N1 [6].
  • Directing Group Effects: N-(2-methoxyethyl) protection (MEM group) enables high-yield bromination at C7. The reaction proceeds via electrophilic aromatic substitution (EAS) with bromine sources (e.g., NBS) in DMF at 0–25°C, achieving >80% regioselectivity [6] [8].
  • Competitive Pathways: N1-alkylated isomers show negligible reactivity in subsequent functionalization, underscoring the critical role of N-protection chemistry [6].

Table 1: Regioselectivity in Bromination of Protected Imidazo[4,5-b]pyridines

Protecting GroupPositionBromination Yield (%)Regioselectivity (C7)
None0N/A
Methyl (N1)N1<5Low
MEM (N3)N378High
SEM (N3)N366High
Boc (N3)N30*N/A

*Boc deprotection occurs under reaction conditions* [6]

Catalytic Cyclization Approaches for Core Heterocycle Formation

Constructing the imidazo[4,5-b]pyridine core precedes regioselective bromination. Two predominant strategies enable efficient assembly:

  • Condensation of 2,3-Diaminopyridines: Treatment with α-hydroxyketones or orthoesters under acid catalysis (e.g., p-TsOH) in refluxing ethanol yields 1H-imidazo[4,5-b]pyridines. This approach installs C2 substituents early but limits late-stage diversification [6].
  • Pd-Catalyzed Cyclizations: Palladium(0) catalysts enable coupling-cyclization cascades using 2-amino-3-halopyridine precursors with isocyanides or aldehydes. This method accommodates electron-withdrawing groups at C6/C7 but requires optimization to suppress proto-dehalogenation [7].
  • N-Methylation Post-Functionalization: Following core formation and C7-bromination, quaternization using methyl iodide in DMF at 60°C introduces the 1-methyl group with >95% conversion. This sequence prevents regioisomer formation observed in direct N-alkylation of unsymmetrical dihalogenated intermediates [5] [9].

Functionalization of Precursors via Cross-Coupling Reactions

The C7-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, enabling access to diverse 7-substituted derivatives:

  • Suzuki-Miyaura Arylation: Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (4:1) at 80°C couples arylboronic acids with 7-bromo-1-methyl-1H-imidazo[4,5-b]pyridine in 60–85% yield. Electron-rich boronic acids exhibit superior reactivity versus electron-deficient partners [6].
  • Direct C–H Arylation at C2: N3-MEM-protected 7-bromoimidazo[4,5-b]pyridines undergo Pd(OAc)₂/CuI-catalyzed arylation at C2 using aryl iodides. This iterative functionalization generates 2,7-disubstituted scaffolds essential for kinase inhibitor development (e.g., GSK3β inhibitors) [6]. Critical mechanistic insights include:
  • CuI oxidatively adds to the C2–H bond via concerted metalation-deprotonation (CMD)
  • Cs₂CO₃ base facilitates deprotonation while preventing N-dealkylation
  • DMF solvent optimizes catalyst solubility and reaction homogeneity [6]
  • Limitations in C5/C6 Functionalization: Electrophilic substitution at C5/C6 is impeded by the electron-deficient ring system, necessitating directed ortho-metalation strategies for further modification.

Solvent and Catalyst Optimization in Halogenation Reactions

Maximizing yield and regioselectivity in bromination requires meticulous optimization of reaction components:

  • Catalytic System: Pd(OAc)₂ (5 mol%) with CuI (3 eq.) proves essential for C–H functionalization. Omission of CuI reduces conversion to <5%, while lowering CuI to 1 eq. decreases yield by 25–40% [6].
  • Base Selection: Cs₂CO₃ outperforms K₂CO₃, MgO, or amine bases due to superior solubility in DMF and optimized pKa for deprotonation. Bidentate carbonate coordination facilitates the CMD transition state [6].
  • Solvent Effects: Polar aprotic solvents (DMF, DMAc, NMP) enhance conversion versus ethereal or hydrocarbon media. DMF achieves optimal balance between substrate solubility and catalyst stability at 120°C [6] [9].
  • Temperature Control: Microwave irradiation (150W, 120°C) reduces reaction times from 24h to 1h while maintaining 75–78% yield in C2-arylations [6].

Table 2: Optimization of Direct C2-Arylation Reaction Components

Variation from Standard ConditionsConversion (%)Isolated Yield (%)
Standard conditions (Pd(OAc)₂, CuI, Cs₂CO₃, DMF)10078
No CuI00
1 eq. CuI (vs. 3 eq.)3530
MgO instead of Cs₂CO₃00
DMSO instead of DMF9270
Toluene instead of DMF<50

Standard conditions: Heterocycle (1 eq.), 4-iodoanisole (2 eq.), Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃ (2.5 eq.), DMF, 120°C, 24h [6]

Properties

Product Name

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

IUPAC Name

7-bromo-1-methylimidazo[4,5-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3

InChI Key

QRMYUXDPGBDTQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=CC(=C21)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.